2-(Benzyloxy)-5-(bromomethyl)pyridine

2-pyridone synthesis Buchwald-Hartwig amination protecting group strategy

Procure 2-(Benzyloxy)-5-(bromomethyl)pyridine for sequential, non-interfering functionalization in PROTAC design. The primary benzylic bromide at C5 enables rapid SN2 coupling to warheads/E3 ligase ligands, while the C2 benzyloxy group deprotects to a 2-pyridone for critical hydrogen-bonding or metal-coordination interactions. This orthogonal pair, defined by a pyridine core for improved solubility over phenyl analogs, avoids the compromised kinetics of chloromethyl variants and the geometric penalties (>60° dihedral) of regioisomers. For high-purity, custom-synthesized material, inquire now.

Molecular Formula C13H12BrNO
Molecular Weight 278.14 g/mol
Cat. No. B8310605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-5-(bromomethyl)pyridine
Molecular FormulaC13H12BrNO
Molecular Weight278.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC=C(C=C2)CBr
InChIInChI=1S/C13H12BrNO/c14-8-12-6-7-13(15-9-12)16-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2
InChIKeyLRRQEHRGWUROIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)-5-(bromomethyl)pyridine Procurement: Key Chemical and Functional Overview


2-(Benzyloxy)-5-(bromomethyl)pyridine (C₁₃H₁₂BrNO, MW 278.14 g/mol) is a bifunctional heteroaryl building block combining a benzyloxy-protected 2-pyridone moiety with a 5-bromomethyl electrophilic handle . This substitution pattern (C2 benzyloxy, C5 bromomethyl) is strategically distinct from its regioisomers and halogen variants, enabling orthogonal functionalization workflows where the benzyloxy group can be deprotected to a 2-pyridone for downstream hydrogen-bonding or metal-coordination applications, while the primary benzylic bromide participates in nucleophilic substitution with amines, alcohols, or thiols without competing side reactions [1]. The pyridine core confers intrinsic polarity modulation and conformational preorganization advantages over phenyl-based analogs, making this compound a preferred intermediate for PROTAC linker construction and heterocycle library synthesis [2].

Why Generic Pyridine Linkers Cannot Replace 2-(Benzyloxy)-5-(bromomethyl)pyridine in PROTAC and Heterocycle Synthesis


The substitution pattern on the pyridine ring—C2 benzyloxy versus C5 bromomethyl—is non-interchangeable in multistep synthetic sequences. 2-(Benzyloxy)-5-(bromomethyl)pyridine possesses two chemically orthogonal reactive sites: a nucleophilic substitution-amenable benzylic bromide at C5 and a masked 2-pyridone at C2 . In contrast, regioisomers such as 2-benzyloxy-3-bromomethylpyridine or 2-benzyloxy-4-bromomethylpyridine exhibit altered exit-vector geometries that can perturb ternary complex formation in PROTACs by ≥60° of dihedral rotation [1]. Furthermore, halogen variants (e.g., 2-benzyloxy-5-chloromethylpyridine) demonstrate significantly slower SN2 kinetics, requiring longer reaction times and higher temperatures that risk benzyloxy group cleavage . The combination of a primary benzylic bromide (optimal reactivity) with a regiochemically defined benzyloxy protecting group (enables post-synthetic deprotection to 2-pyridone) creates a functional profile that generic in-class analogs fail to replicate without extensive re-optimization of reaction conditions [2].

Quantitative Differentiation Evidence: 2-(Benzyloxy)-5-(bromomethyl)pyridine vs. Structural Analogs


Benzyloxy Protection Enables 2-Pyridone Access with High Debenzylation Efficiency

2-(Benzyloxy)-5-(bromomethyl)pyridine incorporates a benzyloxy group at C2 that serves as a masked 2-pyridone, enabling orthogonal functionalization workflows inaccessible to analogs lacking this protecting group. In a systematic study of 2-benzyloxy halopyridines, microwave-promoted Buchwald-Hartwig amination followed by debenzylation afforded 2-pyridones with excellent yields, while direct 2-pyridone analogs (e.g., 2-hydroxy-5-(bromomethyl)pyridine) exhibit tautomerization to the 2-pyridone form that competes with desired nucleophilic aromatic substitution chemistry and complicates purification [1]. The benzyloxy group remains stable under standard SN2 conditions with the C5 bromomethyl handle but is quantitatively cleaved via hydrogenolysis (H₂, Pd/C) or acidic hydrolysis to reveal the 2-pyridone functionality post-coupling [2].

2-pyridone synthesis Buchwald-Hartwig amination protecting group strategy microwave-promoted debenzylation

Pyridine Core Enables Reduced Torsional Barrier vs. Phenyl Analogs for Conformational Tuning

The pyridine core in 2-(benzyloxy)-5-(bromomethyl)pyridine confers conformational advantages over phenyl-based linkers (e.g., 1-(benzyloxy)-4-(bromomethyl)benzene) that are critical for PROTAC ternary complex formation. Experimental dynamic NMR spectroscopy and DFT calculations on 2′-substituted 2-arylpyridines demonstrate that the torsional barrier of arylpyridines is up to 4.2 kcal/mol lower than that of carba-analogous biphenyls due to the compressibility of the pyridine nitrogen lone pair [1]. This reduced rotational barrier allows the linker to sample a broader conformational space while maintaining the rigid preorganization advantages of an aromatic core—a property that biphenyl linkers cannot replicate without substantial entropic penalties that reduce effective molarity and degradation potency [2].

conformational restriction PROTAC linker design arylpyridine torsional barrier ternary complex geometry

Electron-Deficient Pyridine Ring Reduces CYP450 Oxidation vs. Phenyl Linkers

The electron-deficient pyridine ring in 2-(benzyloxy)-5-(bromomethyl)pyridine confers enhanced metabolic stability compared to electron-rich phenyl analogs (e.g., 1-(benzyloxy)-4-(bromomethyl)benzene). The α- and α′-carbons of pyridines are metabolically labile sites; however, the incorporation of electron-withdrawing substituents or the intrinsic electron deficiency of the pyridine ring (pKa of pyridine ~5.2 vs. neutral phenyl) reduces susceptibility to cytochrome P450-mediated hydroxylation [1]. In PROTAC design contexts, rigid aromatic linkers including pyridyl cores protect molecules from metabolic fragility by removing freely rotating methylene groups that are primary sites of CYP oxidation, thereby extending intracellular lifetime and enabling lower exposure requirements [2].

metabolic stability CYP450 oxidation PROTAC pharmacokinetics heteroaryl linker metabolism

5-Bromomethyl Position Optimizes Nucleophilic Substitution Kinetics vs. 3- or 4-Substituted Regioisomers

The 5-bromomethyl substitution pattern in 2-(benzyloxy)-5-(bromomethyl)pyridine provides optimized nucleophilic substitution kinetics compared to 3- or 4-substituted bromomethylpyridine regioisomers. Hydrolysis kinetics studies of 2-, 3-, and 4-bromomethylpyridines at 60°C and ionic strength μ=0.15 across pH 0.9–9.9 reveal distinct first-order and second-order rate constants that vary with substitution position, reflecting differences in the electronic environment and steric accessibility of the benzylic carbon [1]. The 5-position in the target compound (equivalent to 3-position relative to ring nitrogen in monofunctional analogs) places the electrophilic center in an electronically favorable location for SN2 displacement while maintaining sufficient distance from the C2 benzyloxy group to prevent steric hindrance or neighboring-group participation [2].

nucleophilic substitution bromomethylpyridine reactivity regioselective functionalization SN2 kinetics

Heteroaryl Nitrogen Provides Hydrogen-Bond Acceptor Capacity Absent in Phenyl Linkers

The pyridine nitrogen in 2-(benzyloxy)-5-(bromomethyl)pyridine functions as a hydrogen-bond acceptor capable of engaging backbone amides or structured water molecules at the protein-protein interface—a feature entirely absent in phenyl-based linkers such as 1-(benzyloxy)-4-(bromomethyl)benzene. A single heteroatom swap from phenyl to pyridyl provides three simultaneous benefits: a hydrogen-bond acceptor that can ligate ordered water, increased electron deficiency of the π-stack for more enthalpically favorable edge-to-face contacts with histidine or phenylalanine, and a lower barrier to late-stage diversification [1]. Crystallographic and live-cell datasets consistently demonstrate that phenyl-to-pyridyl substitution can rescue degradation of targets that resisted purely hydrocarbon rods, with a single heteroatom swap capable of inverting isoform selectivity [2].

hydrogen bonding PROTAC ternary complex heteroaryl linker design dipole moment tuning

Optimal Procurement and Application Scenarios for 2-(Benzyloxy)-5-(bromomethyl)pyridine


PROTAC Linker Synthesis Requiring Orthogonal C2 and C5 Functional Handles

Procure 2-(Benzyloxy)-5-(bromomethyl)pyridine when the PROTAC design requires sequential functionalization: first, the C5 bromomethyl group is coupled to an E3 ligase ligand or warhead via nucleophilic substitution (amine, thiol, or alkoxide), leveraging the optimized SN2 kinetics of the primary benzylic bromide [1]. Second, the C2 benzyloxy group is deprotected to reveal a 2-pyridone that can engage in hydrogen bonding with the protein-protein interface or coordinate metal ions. This orthogonal reactivity cannot be achieved with regioisomers (e.g., 2-benzyloxy-3-bromomethylpyridine) or halogen variants (e.g., chloromethyl analogs with slower kinetics) [2].

Conformationally Tuned Linker Optimization Campaigns

Use 2-(Benzyloxy)-5-(bromomethyl)pyridine as a rigid heteroaryl linker core when the PROTAC optimization requires fine-tuning of ternary complex geometry without altering linker length. The pyridine core offers a torsional barrier up to 4.2 kcal/mol lower than biphenyl analogs, enabling dynamic conformational sampling of productive binding poses [1]. The C5 bromomethyl exit vector directs the attached ligand along a trajectory that is geometrically distinct from C3 or C4 substitution, providing a design dial for optimizing lysine ubiquitination efficiency [2].

Heterocycle Library Construction via Buchwald-Hartwig Amination

Procure this compound as a versatile intermediate for constructing amino-substituted 2-pyridone libraries. The 2-benzyloxy group enables microwave-promoted Buchwald-Hartwig amination at adjacent positions (when a second halogen is present) followed by high-efficiency debenzylation to yield 2-pyridones [1]. The C5 bromomethyl handle remains intact during palladium-catalyzed amination conditions, allowing for subsequent diversification after the amination and deprotection sequence [2].

Structure-Activity Relationship Studies of Heteroaryl Linker Polarity

Employ 2-(Benzyloxy)-5-(bromomethyl)pyridine in head-to-head comparisons against phenyl-based linker controls (e.g., 1-(benzyloxy)-4-(bromomethyl)benzene) to quantify the impact of pyridine nitrogen on aqueous solubility, cellular permeability, and target degradation efficiency. The pyridine nitrogen provides a hydrogen-bond acceptor that phenyl linkers lack, and class-level evidence indicates that this single heteroatom substitution can invert isoform selectivity or rescue degradation of previously resistant targets [1].

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